molecular formula C15H24N8O3 B11091091 propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11091091
M. Wt: 364.40 g/mol
InChI Key: NBJMWEPKXGBUML-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the oxadiazole and piperazine moieties. Common reagents and conditions include:

    Cyclization Reactions: Formation of the triazole ring using azide and alkyne precursors under copper-catalyzed conditions.

    Amidation: Introduction of the carboxylate group through amidation reactions.

    Substitution Reactions: Incorporation of the piperazine and oxadiazole groups through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper sulfate.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylates: Compounds with similar triazole and carboxylate structures.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring.

    Piperazine Derivatives: Compounds with piperazine moieties.

Uniqueness

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H24N8O3

Molecular Weight

364.40 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C15H24N8O3/c1-4-21-5-7-22(8-6-21)9-11-12(15(24)25-10(2)3)17-20-23(11)14-13(16)18-26-19-14/h10H,4-9H2,1-3H3,(H2,16,18)

InChI Key

NBJMWEPKXGBUML-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC(C)C

Origin of Product

United States

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